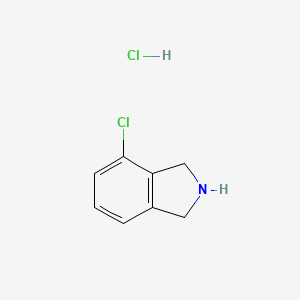

4-Chloroisoindoline hydrochloride

CAS No.: 924304-73-4

Cat. No.: VC2792242

Molecular Formula: C8H9Cl2N

Molecular Weight: 190.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924304-73-4 |

|---|---|

| Molecular Formula | C8H9Cl2N |

| Molecular Weight | 190.07 g/mol |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-isoindole;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H |

| Standard InChI Key | BHGGKDRWZHDWRI-UHFFFAOYSA-N |

| SMILES | C1C2=C(CN1)C(=CC=C2)Cl.Cl |

| Canonical SMILES | C1C2=C(CN1)C(=CC=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Properties

4-Chloroisoindoline hydrochloride is an organic compound consisting of an isoindoline core structure with a chlorine substitution at the 4-position, existing as a hydrochloride salt. The compound is characterized by its specific molecular formula C8H9Cl2N with a calculated molecular weight of 190.07 g/mol . This bicyclic structure features a benzene ring fused to a five-membered nitrogen-containing ring, with the chlorine substituent on the benzene portion affecting the electronic distribution and reactivity profile of the molecule. The hydrochloride salt formation significantly enhances the compound's water solubility compared to the free base form, making it more suitable for various biological and pharmaceutical applications.

The compound is registered in chemical databases under CAS number 924304-73-4 and is recognized by several synonyms including 4-Chloro-2,3-Dihydro-1H-Isoindole Hydrochloride (1:1), 4-Chloro-2,3-Dihydro-1H-Isoindole Hydrochloride, and 1H-Isoindole,4-Chloro-2,3-Dihydro-) HCl . These alternative names reflect different nomenclature systems used in chemical literature and databases, providing researchers multiple ways to identify and reference this compound. For standardized identification, the compound has been assigned the MDL number MFCD11110370 and PubChem CID 42609644, facilitating its tracking across different chemical repositories and literature sources .

The structural characteristics of 4-Chloroisoindoline hydrochloride can be represented through various chemical notations, including the IUPAC name (4-chloro-2,3-dihydro-1H-isoindole;hydrochloride), standard InChI (InChI=1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H), and SMILES notation (C1C2=C(CN1)C(=CC=C2)Cl.Cl) . These standardized representations enable computational processing of the compound's structure for various applications, including molecular modeling, database searching, and prediction of physical and chemical properties. The presence of the chlorine atom introduces specific electronic effects that influence the reactivity patterns of the molecule.

Physical and Chemical Properties

The chemical reactivity of 4-Chloroisoindoline hydrochloride is influenced by both the isoindoline core structure and the chlorine substituent. The isoindoline nitrogen represents a key reactive site, capable of participating in various chemical transformations including alkylation, acylation, and coordination with metals. The chlorine atom at the 4-position serves as a potential site for nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule. These reactive features make the compound valuable as a building block in medicinal chemistry and organic synthesis, enabling the creation of more complex molecular architectures with tailored properties.

Table 1: Chemical Identity and Properties of 4-Chloroisoindoline Hydrochloride

| Property | Value |

|---|---|

| Chemical Formula | C8H9Cl2N |

| Molecular Weight | 190.07 g/mol |

| CAS Number | 924304-73-4 |

| MDL Number | MFCD11110370 |

| PubChem CID | 42609644 |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-isoindole;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H |

| InChI Key | BHGGKDRWZHDWRI-UHFFFAOYSA-N |

| SMILES | C1C2=C(CN1)C(=CC=C2)Cl.Cl |

Applications in Research and Industry

4-Chloroisoindoline hydrochloride has several potential applications across scientific disciplines, particularly in organic synthesis and medicinal chemistry research. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The chlorine substituent provides a handle for further chemical modifications through various reactions including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and other transformations, expanding the structural diversity accessible from this starting material.

| Safety Category | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

| Transport Information | Not available |

| Storage Recommendations | Cool, dry location (inferred based on general principles) |

Current Research Trends and Future Directions

Current research involving 4-Chloroisoindoline hydrochloride and related compounds encompasses several areas of scientific investigation. The compound's potential as a synthetic building block continues to drive interest in developing new chemical transformations that can utilize its structural features effectively. Advances in synthetic methodology, including metal-catalyzed reactions, photochemistry, and flow chemistry, offer opportunities to expand the utility of 4-Chloroisoindoline hydrochloride in accessing more complex molecular architectures with enhanced efficiency and selectivity.

In medicinal chemistry, the exploration of structure-activity relationships involving halogenated isoindoline derivatives represents an ongoing research direction with potential implications for 4-Chloroisoindoline hydrochloride. Studies investigating how variations in substitution patterns affect biological activity profiles could reveal specific applications where the 4-chloro substitution pattern provides advantageous properties. This research might identify target biological systems where 4-Chloroisoindoline hydrochloride or its derivatives exhibit promising activity, guiding further optimization efforts in drug discovery programs.

The potential applications of 4-Chloroisoindoline hydrochloride in materials science and electronic applications remain relatively unexplored areas that warrant further investigation. The compound's availability in high-purity grades suitable for semiconductor and electronics applications suggests possible utility in these fields, perhaps as a precursor for materials with specific electronic or optical properties. Research exploring these potential applications could expand the industrial relevance of 4-Chloroisoindoline hydrochloride beyond its current uses.

Challenges and Opportunities for Further Research

Despite its commercial availability, several aspects of 4-Chloroisoindoline hydrochloride remain underexplored in the scientific literature. More comprehensive characterization of its physical properties, detailed synthetic methodologies optimized for different scales, and systematic evaluation of its chemical reactivity would enhance the compound's utility across various applications. Additionally, direct assessment of its biological activity profile would provide valuable insights into potential pharmaceutical applications, complementing the structure-activity relationship studies on related compounds.

The development of more efficient and sustainable synthetic routes represents another opportunity for advancing research on 4-Chloroisoindoline hydrochloride. Current trends in green chemistry, including the use of catalytic methods, renewable feedstocks, and reduced waste generation, could be applied to improve the environmental profile of 4-Chloroisoindoline hydrochloride production. Such advancements would align with growing industry emphasis on sustainability while potentially reducing production costs and enhancing accessibility for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume